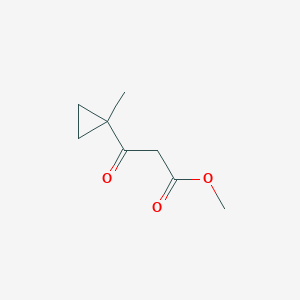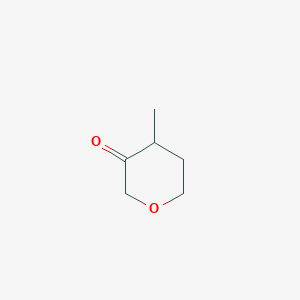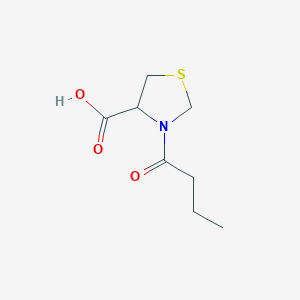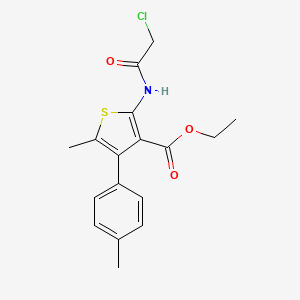
Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate
概要
説明
Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate: is an organic compound characterized by a cyclopropyl ring attached to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions:
Cyclopropanation: The synthesis begins with the formation of the cyclopropyl ring. This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents.
Esterification: The next step involves the esterification of the cyclopropyl carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid to form methyl cyclopropylcarboxylate.
Keto-Ester Formation:
Industrial Production Methods: Industrial production of methyl 3-(1-methylcyclopropyl)-3-oxopropanoate typically involves large-scale batch or continuous processes using the above synthetic routes. The reactions are optimized for yield and purity, often employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
科学的研究の応用
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of cyclopropyl groups on reaction mechanisms.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its unique structural features.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting metabolic pathways.
Industry:
Polymer Synthesis: Utilized in the synthesis of specialized polymers with unique mechanical properties.
作用機序
The mechanism by which methyl 3-(1-methylcyclopropyl)-3-oxopropanoate exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl ring can induce strain in the molecular structure, affecting binding affinity and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Methyl 3-oxopropanoate: Lacks the cyclopropyl ring, making it less sterically hindered.
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in studying the effects of ring strain on chemical reactivity and biological activity.
Would you like more detailed information on any specific section?
特性
IUPAC Name |
methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(3-4-8)6(9)5-7(10)11-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKTOHTRUZGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311890 | |
| Record name | methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61185-33-9 | |
| Record name | NSC246193 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3385044.png)




![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B3385076.png)

![6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B3385089.png)


![5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3385106.png)

![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3385132.png)

